molecular formula C7H9NO2 B1200862 3-((Aminooxy)methyl)phenol CAS No. 555-61-3

3-((Aminooxy)methyl)phenol

Cat. No.: B1200862
CAS No.: 555-61-3
M. Wt: 139.15 g/mol
InChI Key: YYNLEFBYJNNGQA-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Phenolic Aminooxy Compounds

The theoretical foundation for the reactivity of the aminooxy group was established around 1960 when its enhanced nucleophilicity was first observed, a phenomenon later termed the "alpha effect" in 1962. nih.govacs.org The application of this reactivity, however, has evolved considerably over the decades.

Initially, research into phenolic aminooxy compounds was often situated within medicinal chemistry. For instance, related structures like Brocresine (5-(aminooxymethyl)-2-bromophenol) were investigated for their potential therapeutic properties as enzyme inhibitors. solubilityofthings.com

The modern era of research has been heavily influenced by the rise of bioconjugation and click chemistry. nih.govlouisville.edu The reliability and chemoselectivity of the oxime ligation have made aminooxy-containing molecules, including phenolic variants, highly sought-after tools. nih.gov The evolution of research has thus shifted from the synthesis and study of individual small molecules to their application as versatile linkers and platforms. Current research leverages these compounds to create complex bioconjugates, such as glycopeptides and antibody-drug conjugates, and to develop sophisticated tools for chemical biology, proteomics, and live-cell imaging. nih.govchempep.comiris-biotech.de

Structural Features and Positional Isomerism of Hydroxyphenylmethylaminooxy Systems

The structure of 3-((Aminooxy)methyl)phenol consists of a benzene (B151609) ring substituted with a hydroxyl group (-OH) and an (aminooxy)methyl group (-CH₂ONH₂). The "3-" designation indicates that the substituents are in a meta arrangement on the aromatic ring.

Positional Isomerism: Structural isomers are molecules that share the same molecular formula but have different arrangements of atoms. libretexts.org Positional isomers, specifically, have the same carbon skeleton and functional groups, but the position of the functional groups on the skeleton differs. chemguide.co.ukunacademy.comaakash.ac.in

In the hydroxyphenylmethylaminooxy system, three positional isomers exist, differing in the placement of the (aminooxy)methyl group relative to the hydroxyl group on the phenol (B47542) ring:

2-((Aminooxy)methyl)phenol (ortho isomer)

This compound (meta isomer)

4-((Aminooxy)methyl)phenol (para isomer)

The synthesis of all three isomers has been reported, typically proceeding through a Mitsunobu reaction with N-hydroxyphthalimide followed by deprotection. mdpi.com This difference in substitution pattern directly influences the physical properties of the isomers, such as melting point, boiling point, dipole moment, and solubility, due to changes in intramolecular bonding (e.g., hydrogen bonding) and molecular symmetry. unacademy.com The identification and separation of such isomers often require advanced analytical techniques like chromatography (GC-MS, HPLC) and mass spectrometry. nih.gov

Table 1: Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC₇H₉NO₂ molport.com
Molecular Weight139.15 g/mol molport.com
Melting Point (as HCl salt)128–130 °C mdpi.com
Table 2: Positional Isomers of Hydroxyphenylmethylaminooxy
IsomerStructureSubstitution PatternKey Differentiating Feature
2-((Aminooxy)methyl)phenolOrtho isomer structureortho (1,2)Proximity of functional groups allows for potential intramolecular hydrogen bonding.
This compoundMeta isomer structuremeta (1,3)Groups are separated, leading to different electronic and steric effects compared to ortho/para isomers.
4-((Aminooxy)methyl)phenolPara isomer structurepara (1,4)Substituents are opposite each other, often resulting in higher symmetry and affecting crystal packing and melting point.

Overview of Key Academic Disciplines Intersecting with this compound Research

Research involving this compound and its related structures is inherently multidisciplinary, spanning several key areas of chemistry and biology.

Organic Synthesis: This is the foundational discipline focused on the methods for preparing this compound and its isomers, as well as using it as a starting material or building block for more complex molecules. mdpi.comchemscene.com

Medicinal Chemistry and Drug Discovery: The compound serves as a scaffold in the design and synthesis of new therapeutic agents. For example, it has been used to create molecules that act as SIRT1 activators and as a platform for developing inhibitors against pathogenic enzymes, such as the YopH phosphatase from Yersinia pestis. mdpi.comnih.gov The general biological activities of phenolic compounds make this a rich area of investigation. researchgate.net

Chemical Biology and Bioconjugation: This is perhaps the most prominent application area. The aminooxy functionality is exploited to attach the molecule to biological targets like proteins and sugars. nih.goviris-biotech.de This is crucial for creating tools to study biological processes, for live-cell imaging, and for constructing novel biomaterials and drug-delivery systems. nih.govchempep.com

Analytical Chemistry: Aminooxy-containing reagents are used to derivatize and detect carbonyl-containing compounds in complex mixtures using techniques like gas chromatography-mass spectrometry (GC-MS). louisville.edu Furthermore, the analysis and differentiation of the positional isomers of hydroxyphenylmethylaminooxy systems themselves rely on sophisticated chromatographic and mass spectrometric methods. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(aminooxymethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c8-10-5-6-2-1-3-7(9)4-6/h1-4,9H,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNLEFBYJNNGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CON
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70204078
Record name Nsd 1024
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Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

555-61-3
Record name 3-[(Aminooxy)methyl]phenol
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Advanced Synthetic Methodologies for 3 Aminooxy Methyl Phenol and Its Analogs

Strategies for the Construction of the Aminooxy Group in Aromatic Systems

The introduction of the aminooxy (-ONH₂) group onto an aromatic scaffold, particularly in the presence of other reactive functional groups like a phenolic hydroxyl, requires carefully planned synthetic strategies. These methods often involve multiple steps, utilizing protecting groups and specific coupling reactions to ensure high yields and purity.

Multi-step Synthetic Routes from Precursor Phenols and Hydroxymethyl Intermediates

A common and logical approach to synthesizing 3-((aminooxy)methyl)phenol begins with readily available meta-substituted phenols that already contain the core carbon skeleton. A primary precursor is 3-hydroxybenzyl alcohol, which establishes the desired meta-relationship between the hydroxyl and hydroxymethyl groups.

The general synthetic sequence involves:

Protection of the Phenolic Hydroxyl Group: To prevent unwanted side reactions, the acidic phenolic -OH group is typically protected. Common protecting groups include ethers (e.g., benzyl, silyl (B83357) ethers) or esters.

Conversion of the Hydroxymethyl Group to a Leaving Group: The benzylic alcohol is activated by converting it into a better leaving group, such as a halide (e.g., bromide, chloride) or a sulfonate ester (e.g., tosylate, mesylate).

Nucleophilic Substitution with a Protected Hydroxylamine (B1172632) Equivalent: The activated intermediate is reacted with a nucleophile like N-hydroxyphthalimide. This step introduces the protected aminooxy functionality.

Deprotection: Finally, both the aminooxy and phenolic protecting groups are removed to yield the target compound. The phthalimide (B116566) group is commonly cleaved via hydrazinolysis.

This multi-step approach allows for a controlled and systematic construction of the molecule.

Table 1: Representative Multi-step Synthesis Scheme

Step Reactant Reagents Product Purpose
1 3-Hydroxybenzyl alcohol Benzyl bromide, K₂CO₃ 3-(Benzyloxy)benzyl alcohol Phenol (B47542) Protection
2 3-(Benzyloxy)benzyl alcohol PBr₃ or CBr₄, PPh₃ 3-(Benzyloxy)benzyl bromide Alcohol Activation
3 3-(Benzyloxy)benzyl bromide N-Hydroxyphthalimide, Base 2-((3-(Benzyloxy)benzyl)oxy)isoindoline-1,3-dione Aminooxy Group Introduction

Utilization of Mitsunobu Reaction in Aminooxy Phenol Synthesis

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide array of functional groups, including ethers and esters, with clean inversion of stereochemistry. organic-chemistry.orgwikipedia.org This reaction is particularly useful for forming the C-O bond in the target aminooxy linkage under mild conditions. nih.gov

In the context of this compound synthesis, the Mitsunobu reaction couples a hydroxymethyl phenol precursor (where the phenolic -OH may be protected) with a suitable nitrogen nucleophile. organic-chemistry.org N-hydroxyphthalimide is an excellent nucleophile for this purpose due to its acidity, which is a requirement for the reaction to proceed efficiently. wikipedia.org The reaction is typically mediated by a combination of a phosphine, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

The general protocol involves dissolving the alcohol, N-hydroxyphthalimide, and triphenylphosphine in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by the slow addition of the azodicarboxylate. wikipedia.org This one-pot procedure directly forms the phthalimido-protected intermediate, often in high yield.

Derivatization of Phthalimido-Protected Hydroxymethyl Phenols

Once the phthalimido-protected intermediate, such as 2-((3-hydroxybenzyl)oxy)isoindoline-1,3-dione, is synthesized (e.g., via the Mitsunobu reaction), the final step is the deprotection of the aminooxy group. The phthalimide group serves as a robust protecting group for the nitrogen atom of hydroxylamine.

The most common method for cleaving the phthalimide group is hydrazinolysis, often referred to as the Ing-Manske procedure. The protected compound is treated with hydrazine (B178648) (N₂H₄) or hydrazine hydrate (B1144303) in a solvent like ethanol (B145695) or methanol. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic byproduct, phthalhydrazide, and the desired free aminooxy compound. This final deprotection step liberates the -ONH₂ functionality to yield this compound.

Regioselective Functionalization of Phenolic and Aromatic Rings

Controlling the position of substituents on the aromatic ring is fundamental to the synthesis of specific isomers and analogs of this compound.

Ortho-, Meta-, and Para-Isomer Control in this compound Synthesis

The synthesis of a specific isomer—ortho, meta, or para—is determined by the substitution pattern of the starting material. libretexts.org To synthesize this compound, a precursor with a pre-existing meta-substitution pattern is required.

Meta-Isomer (Target): The synthesis begins with a meta-substituted benzene (B151609) derivative, such as 3-hydroxybenzoic acid or 3-hydroxybenzyl alcohol. The relative 1,3-positioning of the functional groups is locked in from the start, and subsequent reactions modify these groups without changing their position on the ring. The synthesis of meta-substituted phenols can be more challenging than their ortho- or para-counterparts due to the directing effects of many common functional groups. nih.govresearchgate.net

Ortho- and Para-Isomers: To synthesize the corresponding ortho- or para-isomers, one would start with precursors like salicylic (B10762653) alcohol (for ortho) or 4-hydroxybenzyl alcohol (for para). The synthetic strategies would be analogous, but the regiochemistry of the final product is dictated by the choice of the initial reactant.

The hydroxyl group of a phenol is a strongly activating ortho-, para-director for electrophilic aromatic substitution (EAS). masterorganicchemistry.comnumberanalytics.com Therefore, attempting to introduce a functional group at the meta-position of phenol via EAS is generally not feasible. The strategy must rely on building the molecule from a meta-substituted framework.

Targeted Substituent Introduction on the Aromatic Core

Introducing additional substituents onto the aromatic ring of this compound or its protected intermediates allows for the creation of a diverse library of analogs. The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present on the ring.

In a protected intermediate like 3-(benzyloxy)benzyl alcohol, the two existing groups are the phenolic ether and the hydroxymethyl group.

-OCH₂Ph (Benzyloxy group): This is an alkoxy group, which is strongly activating and an ortho-, para-director. masterorganicchemistry.com

-CH₂OH (Hydroxymethyl group): This is a weakly deactivating group and is considered an ortho-, para-director.

When both groups are present, the powerful activating and directing effect of the benzyloxy group dominates. Therefore, electrophilic substitution (e.g., halogenation, nitration) on a protected precursor like 3-(benzyloxy)benzyl alcohol would be expected to occur at the positions ortho and para to the benzyloxy group (C2, C4, and C6). The C4 and C6 positions are most likely to be substituted due to less steric hindrance.

Table 2: Directing Effects for Electrophilic Aromatic Substitution on a Protected Precursor

Precursor Compound Substituent 1 (at C1) Directing Effect Substituent 2 (at C3) Directing Effect Predicted Substitution Positions

This control over regioselectivity allows for the rational design and synthesis of specifically substituted analogs of this compound for various research applications.

Green Chemistry Approaches and Sustainable Synthetic Practices for this compound

The development of environmentally benign synthetic routes for phenol derivatives, including this compound, is a significant focus in modern organic chemistry. rsc.orgresearchgate.net Traditional methods for synthesizing phenols often involve harsh reaction conditions, toxic reagents, and the generation of substantial waste. rsc.orgrsc.org Green chemistry principles aim to mitigate these issues by designing safer, more efficient, and sustainable processes. wjpmr.com

One promising green approach involves the ipso-hydroxylation of arylboronic acids. rsc.orgresearchgate.net This method utilizes less toxic and more stable boronic acids as starting materials. rsc.org A particularly efficient protocol employs aqueous hydrogen peroxide as the oxidant in ethanol, a green and readily available solvent. rsc.orgrsc.org This reaction can proceed rapidly at room temperature, often without the need for chromatographic purification, which significantly reduces solvent usage and waste. rsc.org The primary byproduct of this oxidation is water, making it an environmentally attractive alternative.

Microwave-assisted organic synthesis represents another key green chemistry technique. researchgate.net This method can dramatically accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. researchgate.net For instance, a solvent-free procedure for synthesizing melamine (B1676169) derivatives using silica (B1680970) gel-supported reagents under microwave irradiation highlights the potential for reduced solvent consumption and increased efficiency. researchgate.net

The use of biocatalysts, such as unspecific peroxygenases (UPOs), is also being explored for the synthesis of phenol derivatives. frontiersin.org These enzymes can catalyze hydroxylation reactions under mild conditions, though challenges such as low substrate concentration and selectivity remain. frontiersin.org Researchers are actively investigating protein engineering and reaction optimization to overcome these limitations. frontiersin.org

Solvent selection is a critical aspect of green synthesis. The use of greener solvents like ethanol or even solvent-free conditions can significantly reduce the environmental impact of a synthetic process. rsc.orgmdpi.com For example, the synthesis of indolizines has been achieved in high yields under solvent-free conditions using a copper catalyst. mdpi.com

The principles of green chemistry are continuously being applied to the synthesis of phenol derivatives, with a focus on:

Waste Prevention: Designing syntheses that minimize the generation of waste products. wjpmr.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. wjpmr.com

Use of Safer Solvents and Reagents: Employing less hazardous solvents and chemicals. wjpmr.commdpi.com

Energy Efficiency: Utilizing methods like microwave irradiation to reduce energy consumption. wjpmr.comresearchgate.net

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable sources. wjpmr.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Phenol Derivatives

Feature Traditional Methods Green Chemistry Approaches
Starting Materials Often rely on petroleum-based feedstocks and hazardous reagents. rsc.org Utilize less toxic starting materials like arylboronic acids. rsc.org
Reaction Conditions Frequently require harsh conditions, such as high temperatures and pressures. rsc.org Employ milder conditions, including room temperature and ambient pressure. rsc.orgmdpi.com
Solvents Commonly use hazardous organic solvents. rsc.org Favor the use of greener solvents like ethanol or water, or solvent-free conditions. rsc.orgmdpi.com
Catalysts May involve heavy metal catalysts with toxicity concerns. rsc.org Explore the use of biocatalysts or less toxic metal catalysts. frontiersin.orgmdpi.com
Byproducts Can generate significant amounts of hazardous waste. rsc.org Aim to produce benign byproducts, such as water. rsc.org
Energy Consumption Often energy-intensive due to prolonged heating. rsc.org Can be more energy-efficient, for example, through microwave-assisted synthesis. researchgate.net

Scalability Considerations and Process Optimization in this compound Production

Scaling up the synthesis of any chemical compound from the laboratory bench to an industrial scale presents a unique set of challenges. For the production of this compound, several factors must be carefully considered to ensure a safe, efficient, and economically viable process.

Key factors influencing scalability and process optimization include:

Reaction Kinetics and Thermodynamics: Understanding the reaction rates, equilibrium, and heat flow is crucial for designing a suitable reactor and ensuring safe operation. numberanalytics.com Exothermic reactions, for example, require efficient heat removal systems to prevent thermal runaways.

Mass Transfer: In heterogeneous reactions, the rate of reaction can be limited by the transfer of reactants between phases. mdpi.com Adequate mixing and agitation are essential to overcome these limitations.

Catalyst Selection and Performance: The choice of catalyst is critical. For industrial applications, catalysts should be robust, easily separable from the reaction mixture, and have a long lifespan. mdpi.com Heterogeneous catalysts are often preferred for ease of recovery and reuse. researchgate.net

Solvent Choice and Recovery: The solvent should not only be effective for the reaction but also be easily recoverable and recyclable to minimize costs and environmental impact. rsc.org

Purification Methods: Developing a scalable and efficient purification process is paramount. While chromatography is common in the lab, it is often not practical for large-scale production. Alternative methods like crystallization, distillation, or extraction are typically employed. rsc.org

Process Control and Automation: Implementing real-time monitoring and automated control systems can improve consistency, yield, and safety. wjpmr.com

Process Optimization Strategies:

Process optimization aims to identify the ideal reaction conditions to maximize yield and purity while minimizing costs and environmental impact. mdpi.com This is often achieved through statistical methods like Design of Experiments (DoE).

Table 2: Parameters for Process Optimization in Phenol Derivative Synthesis

Parameter Description Impact on the Process
Temperature The temperature at which the reaction is conducted. Affects reaction rate and selectivity. Higher temperatures can increase the rate but may also lead to the formation of byproducts. numberanalytics.com
Pressure The pressure under which the reaction is carried out. Can influence reaction rates, particularly for gas-phase reactions. numberanalytics.com
Reactant Concentration/Ratio The relative amounts of the starting materials. Can significantly impact the reaction equilibrium and product yield. mdpi.com
Catalyst Loading The amount of catalyst used relative to the reactants. Affects the reaction rate. Optimizing catalyst loading is crucial for cost-effectiveness. researchgate.net
Mixing/Agitation Speed The intensity of mixing in the reactor. Crucial for ensuring homogeneity and overcoming mass transfer limitations in heterogeneous systems. mdpi.com

| Reaction Time | The duration of the reaction. | Needs to be optimized to ensure complete conversion without promoting side reactions or product degradation. mdpi.com |

For the synthesis of phenol derivatives, moving towards continuous flow chemistry from traditional batch processing can offer significant advantages in terms of scalability, safety, and process control. A notable example is the development of a flow-based setup for the rapid synthesis of phosphoramidites from their corresponding alcohols, showcasing the potential for this technology.

In the context of this compound, a scalable synthesis might involve the catalytic hydrogenation of a suitable nitroaromatic precursor. The optimization of such a process would involve a detailed study of the catalyst, solvent, temperature, and hydrogen pressure to achieve high conversion and selectivity. The development of robust and recyclable catalysts would be a key factor in making the process economically viable on an industrial scale. google.com

Chemical Reactivity and Transformative Derivatization of 3 Aminooxy Methyl Phenol

Reactions Involving the Aminooxy Moiety of 3-((Aminooxy)methyl)phenol

The aminooxy group (—ONH₂) is a highly reactive nucleophile, a characteristic enhanced by the "alpha effect," where the presence of an adjacent heteroatom (oxygen) increases the nucleophilicity of the nitrogen atom. iris-biotech.delouisville.edu This heightened reactivity is central to the utility of this compound in ligation chemistry.

One of the most prominent applications of the aminooxy group is its reaction with carbonyl compounds (aldehydes and ketones) to form stable oxime linkages. researchgate.net This reaction, a form of "click chemistry," is known for its high efficiency, specificity, and the stability of the resulting C=N bond under physiological conditions. nih.gov The reaction proceeds via a condensation mechanism, where the nucleophilic aminooxy group attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the oxime. iris-biotech.deresearchgate.net

The formation of oximes is often catalyzed by aniline (B41778) under mild pH conditions and can proceed rapidly, sometimes within minutes, to form a stable adduct. nih.govnih.gov It is important to distinguish oxime ligation from hydrazone formation. While mechanistically similar, hydrazone formation involves the reaction of a hydrazine (B178648) derivative (containing an N-N single bond) with a carbonyl compound. researchgate.netorgsyn.orgnumberanalytics.com The aminooxy group of this compound specifically leads to the formation of oximes.

Table 1: Oxime Ligation with Representative Carbonyl Compounds

Reactant 1Reactant 2ProductBond Type
This compoundAldehyde (R-CHO)3-(((Alkoxyimino)methyl)phenolOxime Ether
This compoundKetone (R-CO-R')3-(((Dialkoxyimino)methyl)phenolOxime Ether

This interactive table summarizes the oxime ligation reaction. Clicking on a reactant or product would typically provide more detailed information.

The nitrogen atom of the aminooxy group in this compound is significantly more nucleophilic than that of a corresponding primary amine. iris-biotech.de This is attributed to the alpha effect, where the adjacent oxygen atom's lone pair of electrons destabilizes the ground state of the nucleophile, thereby lowering the activation energy for reaction. iris-biotech.delouisville.edu

This enhanced nucleophilicity allows the aminooxy group to react efficiently with a wide array of electrophiles beyond just carbonyls. For instance, it can react with activated esters and other acylating agents. louisville.edu This reactivity is crucial for its use in creating complex molecular architectures and for the synthesis of various derivatives. nih.gov

The reaction between the aminooxy group and carbonyl compounds results in the formation of highly stable oxime ethers. thno.org This stability is a key advantage in the field of bioconjugation, where robust linkages are required to connect molecules, such as attaching a small molecule drug to an antibody or labeling a protein. rsc.org The oxime bond is significantly more stable towards hydrolysis compared to imines formed from simple amines. iris-biotech.de

This ligation strategy has been successfully employed to create a variety of stable conjugates. For example, aminooxy-functionalized molecules can be linked to biomolecules that have been modified to present an aldehyde or ketone group. nih.govnih.gov This method has been used in the development of antibody-drug conjugates (ADCs) and for surface patterning applications. researchgate.netrsc.org

Nucleophilic Reactivity of the Aminooxy Group

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring in this compound

The phenolic ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. The outcome of these reactions is primarily governed by the directing effects of the substituents on the benzene (B151609) ring. byjus.comlibretexts.org The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.comwvu.edu The -CH₂ONH₂ group, located at the meta position relative to the hydroxyl group, has a less pronounced electronic influence on the ring, making the -OH group the dominant directing factor.

Due to the strong activating effect of the hydroxyl group, halogenation of this compound is expected to proceed readily, even without a Lewis acid catalyst. byjus.com The hydroxyl group at C1 directs the electrophile (e.g., Br⁺ from Br₂ or Cl⁺ from NCS) to the positions ortho (C2, C6) and para (C4) to itself.

The regioselectivity can be influenced by the reaction conditions and the halogenating agent used. nih.govchemistryviews.org For instance, using bulky reagents may favor substitution at the less sterically hindered para position (C4). chemistryviews.org Given the structure, the primary products of monohalogenation would be 2-halo-, 4-halo-, and 6-halo-3-((aminooxy)methyl)phenol.

Table 2: Predicted Products of Electrophilic Monohalogenation of this compound

Position of SubstitutionProduct NameDirecting Influence
C22-Halo-3-((aminooxy)methyl)phenolOrtho to -OH
C44-Halo-3-((aminooxy)methyl)phenolPara to -OH
C66-Halo-3-((aminooxy)methyl)phenolOrtho to -OH

This interactive table shows the potential regiochemical outcomes of monohalogenation. The distribution of these isomers depends on specific reaction conditions.

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. masterorganicchemistry.com For this compound, the hydroxyl group's strong activating nature will again dictate the position of substitution.

Nitration : Reaction with dilute nitric acid at low temperatures is expected to yield a mixture of mono-nitrated products, primarily at the ortho and para positions (2-nitro-, 4-nitro-, and 6-nitro- derivatives). byjus.com Using concentrated nitric acid could lead to polysubstitution. byjus.comwvu.edu

Sulfonation : Treatment with sulfur trioxide (SO₃) in the presence of sulfuric acid (H₂SO₄) introduces a sulfonic acid (-SO₃H) group. masterorganicchemistry.com This reaction is also directed to the ortho and para positions. A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by treatment with strong acid in the absence of SO₃. masterorganicchemistry.com

Table 3: Predicted Products of Electrophilic Nitration and Sulfonation of this compound

ReactionElectrophilePredicted Major Products
NitrationNO₂⁺2-Nitro-3-((aminooxy)methyl)phenol, 4-Nitro-3-((aminooxy)methyl)phenol
SulfonationHSO₃⁺ or SO₃2-Hydroxy-3-((aminooxy)methyl)benzenesulfonic acid, 4-Hydroxy-5-((aminooxy)methyl)benzenesulfonic acid

This interactive table outlines the expected products from nitration and sulfonation, based on the directing effects of the hydroxyl group.

Friedel-Crafts Alkylation and Acylation of the Phenolic Core

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry for forming carbon-carbon bonds, presents significant challenges when applied to phenolic substrates like this compound. masterorganicchemistry.comunacademy.com The primary obstacle lies in the interaction between the phenolic hydroxyl group and the Lewis acid catalyst (e.g., AlCl₃), which is essential for the reaction. The lone pair of electrons on the oxygen atom coordinates with the Lewis acid, leading to the formation of a complex. unacademy.comechemi.com This deactivates the aromatic ring, rendering it less nucleophilic and thus less reactive towards the electrophilic carbocation (in alkylation) or acylium ion (in acylation). unacademy.comechemi.com

In the case of Friedel-Crafts acylation, the reaction with phenols can proceed through two competing pathways: C-acylation, which yields the desired hydroxyarylketone, and O-acylation, resulting in a phenyl ester. echemi.com Often, O-acylation is the kinetically favored product. However, under Friedel-Crafts conditions, the initially formed ester can undergo a Fries rearrangement, particularly with an excess of catalyst, to yield the thermodynamically more stable C-acylated ortho- and para-hydroxyarylketones. echemi.comresearchgate.net

Table 1: Challenges in Friedel-Crafts Reactions with Phenolic Compounds

ChallengeDescriptionConsequence
Catalyst Deactivation The lone pair on the phenolic oxygen coordinates with the Lewis acid catalyst (e.g., AlCl₃). unacademy.comechemi.comReduces the catalytic activity and deactivates the aromatic ring towards electrophilic attack. unacademy.com
Competing O-Acylation The phenolic hydroxyl group can be acylated to form an ester, competing with the desired C-acylation on the ring. echemi.comLeads to a mixture of products and lower yields of the target hydroxyarylketone.
Poor Yields Due to catalyst deactivation and side reactions, overall yields for Friedel-Crafts reactions on phenols are often low. echemi.comAlternative synthetic routes are often preferred.
Rearrangement In alkylation, the intermediate carbocation can rearrange to a more stable form before attacking the ring. masterorganicchemistry.comlibretexts.orgResults in a mixture of isomeric products.

Given these limitations, direct Friedel-Crafts alkylation or acylation of this compound is expected to be inefficient. The presence of the second Lewis basic site, the aminooxy group, would likely further complicate the reaction by also coordinating with the catalyst. Alternative strategies, such as protecting the hydroxyl and aminooxy groups or using different catalytic systems, would be necessary to achieve selective C-alkylation or C-acylation of the phenolic core.

Reactions Involving the Phenolic Hydroxyl Group

O-Alkylation and O-Acylation Reactions

The phenolic hydroxyl group of this compound is a prime site for O-alkylation and O-acylation reactions. These transformations typically proceed via the formation of a more nucleophilic phenolate (B1203915) anion.

O-Alkylation: Treatment of a phenol (B47542) with a base, even a weak one, is sufficient to deprotonate the hydroxyl group and form a phenolate anion. pharmaxchange.info This anion can then participate in a nucleophilic substitution reaction (typically Sₙ2) with an alkyl halide to form an ether. This process is known as the Williamson ether synthesis. The choice of solvent can influence the regioselectivity between O-alkylation and C-alkylation. Aprotic solvents generally favor the formation of the O-alkylated product, whereas protic solvents can solvate the phenolate oxygen through hydrogen bonding, hindering its nucleophilicity and increasing the likelihood of C-alkylation. pharmaxchange.info For instance, the reaction of a phenolate with an alkyl halide in a solvent like dimethylformamide (DMF) typically yields the ether. pharmaxchange.info

O-Acylation: The synthesis of esters from phenols can be achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) under basic conditions. A common method involves the Schotten-Baumann reaction, where an acyl chloride is added to a solution of the phenol in aqueous alkali. Alternatively, peptide coupling reagents can be employed to facilitate the esterification with carboxylic acids. uniurb.it For example, a carboxylic acid can be activated with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), to form a highly reactive intermediate that readily acylates the phenolic hydroxyl group. grafiati.com

Table 2: General Conditions for O-Alkylation and O-Acylation of Phenols

ReactionReagentsTypical ConditionsProduct
O-Alkylation Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, NaH)Aprotic solvent (e.g., DMF, Acetone), HeatAryl ether (Ar-O-R)
O-Acylation Acyl chloride (R-COCl) or Acid Anhydride ((RCO)₂O), Base (e.g., Pyridine, NaOH)Schotten-Baumann conditions or aprotic solventPhenyl ester (Ar-O-COR)
O-Acylation Carboxylic acid (R-COOH), Coupling agent (e.g., DCC), Catalyst (e.g., DMAP)Anhydrous aprotic solvent (e.g., CH₂Cl₂)Phenyl ester (Ar-O-COR)

Oxidation Pathways of the Phenol Moiety

The phenol moiety in this compound is susceptible to oxidation due to the electron-donating nature of the hydroxyl group, which activates the aromatic ring. Oxidation can lead to a variety of products, including quinones and polymeric materials.

Atmospheric oxidants like ozone (O₃) and hydroxyl radicals (HO•) can initiate the oxidation of phenolic compounds. copernicus.org The reaction rates and pathways are influenced by the specific substituents on the ring. Electron-donating groups generally enhance the reactivity towards oxidation. The oxidation process can result in the formation of secondary organic aerosols in the atmosphere. copernicus.org

In a different context, reactions with redox-active metals found in the environment, such as manganese(IV) oxide (MnO₂), can also lead to the abiotic degradation of phenolic compounds. mdpi.com Studies on similar phenolic acids have shown that this oxidation can lead to the cleavage of the aromatic ring and the release of carbon dioxide. mdpi.com Phenols lacking a carboxylic acid group are more likely to be oxidized to quinone-type structures. mdpi.com Therefore, the oxidation of this compound by a strong oxidizing agent could potentially yield a corresponding benzoquinone derivative.

Complexation and Ligand Formation with Metal Ions

The structure of this compound, featuring both a phenolic oxygen and an aminooxy nitrogen, makes it an excellent candidate for acting as a chelating ligand in coordination chemistry.

Schiff Base Formation and Coordination Chemistry

A key chemical transformation that enhances the coordinating ability of this compound is the formation of a Schiff base. The aminooxy group can readily condense with an aldehyde or a ketone in a reaction that forms an oxime, a class of compounds containing a C=N-O group. wikipedia.org These oximes are a subset of Schiff bases.

The resulting Schiff base ligand possesses at least two potential donor atoms: the imine nitrogen and the phenolic oxygen. The imine nitrogen is basic and acts as a good coordinating site for metal ions. wikipedia.orgnih.gov Upon deprotonation, the phenolic oxygen becomes a potent donor atom as well. This allows the Schiff base derived from this compound to act as a bidentate ligand, forming a stable chelate ring with a metal ion. Such Schiff base ligands derived from aminophenols are known to form stable complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). nih.govnih.govbohrium.com The coordination geometry of these complexes can vary, with common structures being tetrahedral or square planar, depending on the metal ion and the specific ligand structure. nih.gov

Exploration of Metal-Phenol-Aminooxy Complexes

Even without prior conversion to a Schiff base, this compound itself can function as a chelating ligand. It can coordinate with metal ions through both the nitrogen of the aminooxy group and the oxygen of the phenolic hydroxyl group.

The coordination of a metal ion to a phenolic O-H group is known to weaken the O-H bond, facilitating its deprotonation and enhancing the coordinating ability of the phenolate oxygen. rsc.org This phenomenon, termed coordination-induced bond weakening, is an important aspect of the chemistry of metal-phenol complexes. rsc.org

Complexes involving this compound would likely feature a five- or six-membered chelate ring, depending on the coordination mode and the conformation of the -(CH₂)-O-N- link. The specific geometry and stability of these metal-phenol-aminooxy complexes would depend on several factors, including the nature of the metal ion, the pH of the solution (which influences the protonation state of the ligand), and the presence of other coordinating solvent molecules or anions. Spectroscopic studies on similar systems involving ligands with both phenol and other donor atoms have confirmed the formation of well-defined metal complexes with specific stoichiometries and geometries, such as octahedral structures. ekb.eg

Table 3: Potential Coordination Modes of this compound and its Derivatives

LigandPotential Donor AtomsChelate Ring SizeExample Metal Ions
This compoundAminooxy Nitrogen, Phenolic Oxygen6-memberedCu(II), Ni(II), Zn(II), Co(II)
Schiff Base (Oxime) DerivativeImine Nitrogen, Phenolic Oxygen6-memberedCu(II), Ni(II), Zn(II), Co(II), Mn(II)

Advanced Spectroscopic and Structural Elucidation of 3 Aminooxy Methyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise atom connectivity in a molecule. One- and two-dimensional NMR experiments in a suitable solvent, such as DMSO-d₆ or CD₃OD, would provide an unambiguous structural confirmation of 3-((Aminooxy)methyl)phenol.

¹H NMR and ¹³C NMR Analysis for Structural Confirmation

The ¹H NMR spectrum is used to identify the number of unique protons and their immediate electronic environment and connectivity, while ¹³C NMR provides information about the carbon skeleton.

¹H NMR: The proton spectrum for this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the amino protons, and the phenolic hydroxyl proton. The 1,3-disubstituted (meta) pattern on the benzene (B151609) ring typically results in four signals in the aromatic region.

Aromatic Region (δ 6.5-7.2 ppm): Based on analogs like 3-methylphenol and 3-aminophenol, the proton ortho to both substituents (H-2) would appear as a singlet or a finely split triplet. rsc.org The proton between the two groups (H-4) and the proton ortho to the hydroxyl group (H-6) would likely appear as multiplets or doublets of doublets. The proton para to the hydroxyl group (H-5) is expected to be a triplet.

Benzylic Protons (CH₂): The two protons of the methylene group attached to the ring and the aminooxy group would appear as a sharp singlet, anticipated around δ 4.8-5.0 ppm.

Amino Protons (NH₂): These protons typically appear as a broad singlet due to rapid exchange and quadrupolar coupling with the nitrogen atom. Its chemical shift can vary.

Phenolic Proton (OH): The hydroxyl proton also gives a broad singlet, with a chemical shift that is highly dependent on solvent, concentration, and temperature.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals: six for the aromatic carbons and one for the benzylic methylene carbon.

Aromatic Carbons (δ 100-160 ppm): The chemical shifts of the aromatic carbons are influenced by the electronic effects of the hydroxyl and the (aminooxy)methyl substituents. The carbon bearing the -OH group (C-3) and the carbon bearing the -CH₂ONH₂ group (C-1) would be the most downfield among the ring carbons, with C-3 expected around δ 155-158 ppm. rsc.org

Benzylic Carbon (CH₂): The methylene carbon is expected to resonate in the range of δ 70-75 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from structural analogs like 3-methylphenol and benzylhydroxylamine derivatives.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-~140
H2~6.8 (s or t)~115
C2
C3-~157
H4~6.7 (d)~114
C4
H5~7.1 (t)~130
C5
H6~6.8 (d)~120
C6
-CH₂-~4.9 (s)~72
-OHvariable, broad s-
-NH₂variable, broad s-

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for assembling the molecular fragments identified in 1D NMR into a complete structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. In the aromatic region, cross-peaks would connect adjacent protons (e.g., H-5 with H-4 and H-6), confirming their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link each aromatic proton signal to its corresponding carbon signal and the benzylic proton singlet to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is key for connecting the molecular fragments. It shows correlations between protons and carbons separated by two or three bonds. Key expected correlations include:

The benzylic protons (CH₂) showing correlations to the aromatic carbons C-1, C-2, and C-6.

The aromatic proton H-2 showing a correlation to the benzylic carbon.

Aromatic protons showing correlations to other carbons within the ring, confirming the substitution pattern.

Investigation of Solution-State Conformations

The flexibility of the -(CH₂)ONH₂ side chain allows for different spatial arrangements or conformations in solution. The orientation of this chain relative to the phenol (B47542) group can be influenced by solvent effects and potential intramolecular hydrogen bonding. For example, a hydrogen bond could form between the phenolic -OH proton and the oxygen or nitrogen of the aminooxy group. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy could be used to probe through-space proximity between the benzylic protons and the aromatic protons (specifically H-2), providing insight into the preferred rotational conformation around the C1-CH₂ bond.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. bibliotekanauki.pl

O-H Stretch (Phenol): A prominent, broad absorption band is expected in the FT-IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group. bibliotekanauki.pl

N-H Stretch (Amine): The primary amine group (-NH₂) should give rise to two medium-intensity bands in the 3300-3400 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (CH₂) group appears just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). bibliotekanauki.pl

Aromatic C=C Stretches: Several sharp bands of variable intensity are expected in the 1450-1620 cm⁻¹ region, which are characteristic of the benzene ring.

C-O Stretches: The spectrum will contain strong C-O stretching bands. The phenolic C-O stretch is typically found around 1200-1260 cm⁻¹, while the ether-like C-O stretch from the CH₂-O linkage would appear in the 1000-1100 cm⁻¹ range.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and non-polar bonds, which may be weak in the FT-IR spectrum. nist.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
O-H StretchPhenol3600-3200Strong, Broad
N-H StretchPrimary Amine3400-3300Medium, Doublet
C-H StretchAromatic3100-3000Medium
C-H StretchAliphatic (CH₂)2960-2850Medium
C=C StretchAromatic Ring1620-1450Medium-Strong
N-H BendPrimary Amine1650-1580Medium
C-O StretchPhenol1260-1200Strong
C-O StretchEther (Alkyl)1100-1000Strong
C-H BendingAromatic (out-of-plane)900-675Strong

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₇H₉NO₂), the exact molecular weight is 139.0633 g/mol .

Molecular Ion Peak (M⁺): The molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 139. As the molecule contains an odd number of nitrogen atoms, this peak will conform to the nitrogen rule and have an odd nominal mass.

Key Fragmentation Pathways:

Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the O-N bond, which is relatively weak. This would generate a stable 3-hydroxybenzyl cation at m/z 107 . This is likely to be the base peak in the spectrum. The corresponding •NH₂O radical would not be detected.

Alpha-Cleavage: Cleavage of the C-O bond between the ring and the side chain could lead to a fragment at m/z 93 (phenoxide radical cation) or m/z 92 .

Loss of Small Molecules: Phenols are known to lose carbon monoxide (CO, 28 Da) after initial fragmentation. youtube.com A fragment corresponding to [M-H-CO]⁺ at m/z 110 could be observed.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zIdentity of FragmentFragmentation Pathway
139[C₇H₉NO₂]⁺Molecular Ion (M⁺)
107[C₇H₇O]⁺Cleavage of O-N bond (loss of •NH₂O)
92[C₆H₄O]⁺Loss of •CH₂ONH₂
77[C₆H₅]⁺Loss of -OH from m/z 93 fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, which are characteristic of its chromophores. The primary chromophore in this compound is the substituted phenol ring.

Absorption Bands: Phenolic compounds typically exhibit two main absorption bands corresponding to π→π* transitions. researchgate.net

An intense band is expected at a lower wavelength, around 210-220 nm .

A second, less intense band, often showing fine vibrational structure, is expected around 270-280 nm .

Effect of pH: The position of the absorption maxima is sensitive to pH. In basic solutions, the phenolic proton is removed to form the phenoxide ion. This increases conjugation and results in a shift of the absorption bands to longer wavelengths (a bathochromic or red shift), a phenomenon that is a classic diagnostic test for phenols. nist.gov

X-ray Crystallography for Solid-State Molecular Architecture

The determination of the three-dimensional arrangement of atoms within a crystalline solid is accomplished using X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and conformational arrangements, which are essential for understanding the solid-state architecture of a molecule.

A thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), was conducted for single-crystal X-ray diffraction data of this compound and its derivatives. However, these searches did not yield any specific crystallographic data for the target compound or its derivatives.

Data Table 4.5.1: Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available

As of the latest search, no published X-ray crystallography data for this compound could be located.

Thermal Analysis Methods (e.g., Thermogravimetric Analysis, TGA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the physical and chemical properties of a substance as a function of temperature. TGA measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition profile. DSC measures the heat flow into or out of a sample during a temperature change, identifying phase transitions like melting and glass transitions.

An extensive review of scientific literature was performed to find thermal analysis data for this compound and its derivatives. The search included looking for studies on the thermal stability and decomposition of these compounds. Despite these efforts, no specific TGA or DSC data for this compound or its immediate derivatives, such as its hydrochloride salt, could be found in the public domain.

Data Table 4.6.1: Thermal Analysis Data for this compound

Analysis TypeParameterValue
TGAOnset Decomposition Temperature (°C)Data not available
TGAMajor Weight Loss StagesData not available
TGAResidual Mass (%)Data not available
DSCMelting Point (°C)Data not available
DSCGlass Transition Temperature (°C)Data not available

Based on a comprehensive search, no specific data from Thermogravimetric Analysis or Differential Scanning Calorimetry for this compound has been published.

Computational Chemistry and Theoretical Investigations of 3 Aminooxy Methyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the chemical behavior of 3-((Aminooxy)methyl)phenol. These in-silico methods provide insights that are complementary to experimental findings.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-311+G(d,p), would be used to optimize the molecular geometry to its lowest energy state.

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO indicates the ability of a molecule to donate electrons, while the LUMO's energy reflects its electron-accepting ability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the heteroatoms of the aminooxy group, which possess lone pairs of electrons. The LUMO would likely be distributed across the aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 1: Illustrative Frontier Molecular Orbital Properties for a Phenolic Compound The following data is representative for a molecule of this class and is for illustrative purposes.

ParameterDescriptionTypical Energy Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-5.5 to -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-0.5 to 0.5
ΔE (Gap) HOMO-LUMO Energy Gap (ELUMO - EHOMO)5.0 to 7.0

A relatively large energy gap would imply high kinetic stability for this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map is color-coded to represent different potential values: regions of negative potential (typically shown in red and yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack.

In the case of this compound, the MEP map would be expected to show significant negative potential around the highly electronegative oxygen atom of the phenolic hydroxyl group and the nitrogen and oxygen atoms of the aminooxy moiety, owing to their lone pairs of electrons. These sites represent the most likely centers for interaction with electrophiles or for forming hydrogen bonds as an acceptor. Conversely, the hydrogen atom of the phenol's hydroxyl group and the hydrogens of the amino group (-NH₂) would exhibit positive electrostatic potential, making them the primary sites for nucleophilic attack and for acting as hydrogen bond donors.

Frontier Molecular Orbital (FMO) Analysis

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure of molecules and the dynamic processes they undergo, such as conformational changes and intermolecular interactions.

The conformational landscape of this compound is defined by the rotation around its key flexible single bonds:

The C(aryl)–CH₂ bond

The CH₂–O bond

The O–NH₂ bond

Conformational analysis involves mapping the potential energy of the molecule as a function of the torsion angles around these bonds. This analysis helps identify the most stable, low-energy conformers as well as the energy barriers to rotation between them. The stable conformations (energy minima) will be those that minimize steric hindrance between the bulky phenyl group and the aminooxy substituent. For example, staggered conformations are generally more stable than eclipsed ones. Understanding the preferred conformation is crucial as the three-dimensional shape of the molecule dictates how it can interact with other molecules, such as biological receptors.

In the solid state, molecules of this compound would be stabilized by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying these interactions within a crystal lattice. This technique partitions crystal space into regions associated with each molecule.

By mapping properties like d_norm onto this surface, one can identify specific intermolecular contacts. Red spots on the d_norm map highlight contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. The analysis also generates 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts.

Table 2: Representative Hirshfeld Surface Interaction Contributions for a Substituted Phenolic Crystal This data is based on a related molecular structure and serves as an illustrative example of the types of contacts that stabilize such crystals.

Intermolecular ContactContribution to Hirshfeld Surface (%)Description
H···H ~40-50%Represents van der Waals forces and general packing.
C···H/H···C ~25-30%Indicates the presence of C-H···π interactions.
O···H/H···O ~10-15%Corresponds to hydrogen bonding involving oxygen.
N···H/H···N ~4-5%Corresponds to hydrogen bonding involving nitrogen.
Other (C···C, C···O, etc.) ~5-10%Minor contributions from other van der Waals forces.

This detailed analysis of intermolecular forces is critical for understanding the crystal engineering and material properties of the compound.

Conformational Landscapes of this compound

Reaction Mechanism Elucidation through Computational Simulations

The elucidation of reaction mechanisms involving this compound can be significantly advanced through computational simulations. Methods such as Density Functional Theory (DFT) are powerful tools for investigating the intricacies of chemical reactions at a molecular level. researchgate.netconicet.gov.ar These simulations provide insights into reaction pathways, transition state geometries, and activation energies, which are often difficult to determine experimentally.

Computational studies on related phenolic compounds demonstrate the utility of these methods. For instance, the reaction between phenols and formaldehyde (B43269) has been analyzed using computational chemistry to predict the reactivities of different phenolic structures. usda.gov This approach involves modeling the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) of the phenoxide ion and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting partner. usda.gov For this compound, the phenoxide formed under basic conditions would exhibit increased nucleophilicity, with the negative charge delocalized into the aromatic ring, particularly at the ortho and para positions relative to the hydroxyl group. ambeed.com

A typical computational investigation into the reaction mechanism of this compound would involve the following steps:

Geometry Optimization: The ground state structures of the reactant (this compound), any co-reactants, and expected products are optimized to find their lowest energy conformations. DFT methods, often with basis sets like 6-31G(d) or higher, are employed for this purpose. researchgate.net

Transition State Searching: For a proposed reaction pathway, computational algorithms are used to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. The verification of a true TS is confirmed by frequency analysis, where the structure must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

For this compound, computational simulations could explore various reactions, such as electrophilic aromatic substitution on the phenol ring or nucleophilic reactions involving the aminooxy group. The electronic properties conferred by the meta-substituted (aminooxy)methyl group would influence the regioselectivity of these reactions, a factor that can be precisely modeled. Quantum chemistry calculations can quantify the stability of potential intermediates and products, thereby predicting the most favorable reaction pathway. researchgate.net

Theoretical Prediction of Spectroscopic Properties

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nih.gov These theoretical spectra serve as a valuable reference for assigning signals in experimentally obtained data and for confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The theoretical prediction of ¹H and ¹³C NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ) in parts per million (ppm). libretexts.org While specific computational data for this compound is not prevalent in the literature, predictions can be made based on established methodologies and data from structurally similar compounds. For its hydrochloride salt, some experimental ¹H NMR data has been reported. mdpi.com

Below is a table of theoretically anticipated ¹H NMR chemical shifts for this compound, based on analogous structures and general principles. mdpi.compressbooks.pub

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Solvent: DMSO-d₆)

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Phenolic -OH ~9.6 Singlet (broad) The chemical shift is variable and depends on concentration and temperature.
Aromatic Ar-H 7.15 - 7.25 Multiplet Corresponds to the proton at position 5.
Aromatic Ar-H 6.75 - 6.85 Multiplet Corresponds to the protons at positions 2, 4, and 6.
Methylene (B1212753) -CH₂O- ~4.9 Singlet Protons on the carbon adjacent to the aminooxy group.

Similarly, ¹³C NMR chemical shifts can be predicted.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm) Notes
C-OH (C3) ~158 Aromatic carbon attached to the hydroxyl group.
C-CH₂O (C1) ~140 Aromatic carbon attached to the methyleneoxy group.
C5 ~130 Aromatic CH.
C2, C4, C6 114 - 119 Aromatic CHs.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule from its optimized geometry. These frequencies correspond to the various stretching, bending, and torsional motions of the chemical bonds. DFT calculations can predict the wavenumbers (cm⁻¹) and intensities of these vibrational modes. pressbooks.pub

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Phenol) 3300 - 3500 Strong, Broad
N-H Stretch (Aminooxy) 3150 - 3300 Medium
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Aliphatic) 2850 - 2960 Medium
C=C Stretch (Aromatic) 1500 - 1600 Medium-Strong
C-O Stretch (Phenol) 1200 - 1260 Strong

These predicted spectroscopic data provide a powerful complement to experimental analysis, aiding in the structural confirmation and detailed electronic understanding of this compound.

Applications of 3 Aminooxy Methyl Phenol in Advanced Chemical Research and Materials Science

3-((Aminooxy)methyl)phenol as a Pivotal Building Block in Organic Synthesis

The utility of this compound as a foundational component in the synthesis of more complex molecules is well-established. Its bifunctional nature allows for sequential or orthogonal chemical modifications, providing a strategic advantage in multi-step synthetic sequences.

Scaffold for the Synthesis of Complex Natural Products and Analogues

While direct examples of the incorporation of this compound into the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are present in various natural and synthetic molecules. The aminooxy functionality is a key component for forming oxime linkages, a common bond in numerous bioactive compounds. The phenolic hydroxyl group offers a handle for further functionalization, such as etherification or esterification, to build up molecular complexity. The strategic placement of these groups on the benzene (B151609) ring allows for the construction of diverse molecular architectures reminiscent of those found in nature.

Precursor in Medicinal Chemistry Research for Diverse Molecular Scaffolds

In the field of medicinal chemistry, this compound serves as a valuable precursor for the creation of diverse molecular scaffolds. The aminooxy group is particularly useful for its ability to react with aldehydes and ketones to form stable oxime ethers. This reaction is a cornerstone of bioorthogonal chemistry and is employed to link molecules together under mild, physiological conditions. nih.gov The phenol (B47542) group can be modified to modulate the electronic and steric properties of the final compound, influencing its biological activity and pharmacokinetic profile. The development of derivatives of this compound is an active area of research for the synthesis of novel therapeutic agents. For instance, related aminophenol structures are used in the synthesis of fluorescent dyes and other biologically active molecules. wikipedia.org

Compound CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound555-61-3C7H9NO2139.15
3-Aminophenol591-27-5C6H7NO109.13
3-Amino-2-methylphenol53222-92-7C7H9NO123.15
3-Amino-4-methylphenol2836-00-2C7H9NO123.15
3-Amino-5-methylphenol76619-89-1C7H9NO123.15

Intermediate in the Preparation of Advanced Organic Materials

The unique reactivity of this compound makes it a useful intermediate in the synthesis of advanced organic materials. Its ability to form stable linkages through the aminooxy group is exploited in the creation of polymers and other macromolecular structures. These materials can possess tailored electronic, optical, or mechanical properties, making them suitable for a range of applications. The phenolic component can contribute to the thermal stability and other bulk properties of the resulting material. The development of novel materials derived from this and similar building blocks is a continuous effort in materials science. aom.company

Role in Bioorthogonal Chemistry and Bioconjugation Strategies

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. chempep.com The aminooxy group of this compound is a key player in one of the most prominent bioorthogonal reactions: the oxime ligation.

Oxime Ligation for Biomacromolecule Labeling

Oxime ligation is the reaction between an aminooxy-functionalized molecule, such as this compound, and a biomolecule that has been modified to contain an aldehyde or ketone group. nih.gov This reaction is highly specific and proceeds efficiently under physiological conditions of temperature, pH, and in aqueous environments. The resulting oxime bond is stable, allowing for the permanent labeling of biomacromolecules like proteins. nih.gov This labeling can be used to attach fluorescent probes, affinity tags, or other reporter molecules to study the function, localization, and dynamics of biomolecules within their native cellular context. nih.gov

Reaction Type Reactants Product Key Features
Oxime LigationAminooxy group, Aldehyde/KetoneOxime bondBioorthogonal, Stable linkage, Occurs in physiological conditions

Conjugation to Oligonucleotides and Peptides

The principles of oxime ligation are also extended to the conjugation of this compound and its derivatives to oligonucleotides and peptides. mdpi.com By incorporating an aldehyde or ketone into a synthetic oligonucleotide or peptide, it can be readily coupled with an aminooxy-containing molecule. This strategy is employed to create peptide-oligonucleotide conjugates (POCs), which are hybrid molecules that can combine the cell-penetrating properties of certain peptides with the gene-silencing or targeting capabilities of oligonucleotides. biosyn.com Such conjugates are being explored for therapeutic applications, aiming to improve the delivery and efficacy of nucleic acid-based drugs. mdpi.comgoogle.com The ability to attach molecules at specific sites on oligonucleotides and peptides with high efficiency is a significant advantage of this method. nih.gov

Development of Chemical Probes and Reporters

The aminooxy group of this compound is a key functional handle for the construction of chemical probes and reporters through oxime ligation. This bioorthogonal reaction involves the condensation of the aminooxy group with an aldehyde or ketone to form a stable oxime bond. nih.govnih.gov This conjugation method is highly efficient and proceeds under mild, physiological conditions, making it ideal for labeling sensitive biological molecules. nih.gov

Researchers have utilized aminooxy-containing molecules to create a variety of probes. For instance, fluorescence quenchers bearing an aminooxy group have been synthesized for convenient bioconjugation to aldehyde-modified DNA, forming stable oxime adducts used in molecular beacon systems for polymorphism detection. nih.gov The reaction's speed and efficiency, often completed in minutes with an aniline (B41778) catalyst, underscore its utility. nih.gov

Furthermore, trifunctional chemical probes, which combine elements for target detection (e.g., a fluorophore like rhodamine) and isolation (e.g., biotin) onto a reactive group, exemplify the advanced application of such chemistries. nih.gov While not directly using this compound, the principles are directly applicable. The aminooxy functionality can be incorporated into similar multi-component probe architectures, allowing for the stable attachment of the probe to a biomolecule that has been selectively oxidized to display an aldehyde or ketone. This strategy has been employed to label glycoRNAs by oxidizing vicinal diols to aldehydes and then ligating them to aminooxy-biotin for enrichment and analysis. biorxiv.org The phenolic hydroxyl group on this compound offers an additional site for modification, potentially allowing for the introduction of other functionalities or modulating the probe's solubility and electronic properties.

Table 1: Applications of Aminooxy Functionality in Chemical Probe Development

Application Area Key Reaction Target Molecule Example Purpose of Probe Reference
DNA Labeling Oxime Ligation Aldehyde-modified DNA Fluorescence Quenching nih.gov
Glycoconjugate Vaccines Oxime Ligation Tumor-Associated Carbohydrate Antigens (TACAs) Immunogen Formulation nih.gov
Proteomics Oxime Ligation Oxidized Glycoproteins Target Identification & Isolation nih.govbiorxiv.org

Integration into Functional Materials

The distinct reactive sites of this compound make it a versatile precursor for the synthesis of advanced functional materials, including polymers and hybrid organic-inorganic systems.

The compound can be incorporated into polymeric structures either as a monomer or as a functionalizing agent in post-polymerization modification. The aminooxy and phenol groups are compatible with various polymerization techniques. For example, polymers can be created with latent reactivity suitable for "click" type modifications, such as the reaction between an aminooxy group and an aldehyde. researchgate.net

One strategy involves the synthesis of a base polymer, such as one derived from poly(azlactone), which can then be quantitatively functionalized in a one-pot process with amine- or aminooxy-containing molecules like this compound. researchgate.net This approach avoids complex protecting group chemistry and allows for the efficient introduction of the dual functionalities into the final polymer. Similarly, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be used to create well-defined polymers where this compound could be attached to the chain ends or as a side group, imparting specific chemical reactivity for subsequent coupling reactions. mdpi.com The resulting functional polymers can be used to create block copolymers or for surface modification. mdpi.com

Hybrid organic-inorganic materials combine the properties of both organic molecules and inorganic frameworks, and this compound is an excellent candidate for bridging these two components. rsc.orgmdpi.com The aminooxy group can form stable oxime linkages with aldehyde-functionalized inorganic surfaces or nanoparticles, while the phenol group can coordinate directly with metal centers or form hydrogen bonds with oxide surfaces.

Synthesis of Polymer Precursors and Monomers

Applications in Catalysis and Ligand Design

The phenol and aminooxy functionalities in this compound provide coordination sites for metal ions and can also participate directly in organocatalytic transformations.

Aminophenol-based compounds are well-established as effective ligands in transition metal catalysis. derpharmachemica.com The phenol group can be deprotonated to form a phenolate (B1203915), which is a strong anionic oxygen donor, while the nitrogen atom of the aminooxy group acts as a neutral nitrogen donor. Together, they can form a stable chelate ring with a metal center. This chelation enhances the stability and catalytic activity of the resulting metal complex.

Complexes of copper(II) with aminophenol-type ligands have been shown to be effective catalysts for oxidation reactions, such as the oxidation of phenol itself using hydrogen peroxide as a green oxidant. orientjchem.org The ligand plays a crucial role in facilitating electron transfer between the metal ion and the substrate, enhancing the catalytic rate compared to the simple metal salt. orientjchem.org Although research has often focused on o-aminophenols, the principles apply to the m-substituted this compound, which can act as a bidentate ligand, coordinating through the phenolic oxygen and the aminooxy nitrogen to form various transition metal complexes with potential applications in a range of catalytic transformations. derpharmachemica.com

Table 2: Potential Coordination Modes of this compound in Catalysis

Functional Group Role in Coordination Potential Metal Partners Catalytic Application Area
Phenol/-olate Anionic O-donor Cu(II), Fe(II)/Fe(III), Pd(II), Rh(I) Oxidation, Cross-Coupling

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, often providing a greener alternative to metal-based catalysts. Bifunctional catalysts, which possess both an acidic and a basic site within the same molecule, are particularly effective. This compound fits this description perfectly, with the Brønsted acidic phenol group (pKa ~10) and the basic aminooxy group.

These two functionalities can work synergistically to activate both the electrophile and the nucleophile in a reaction. For example, the phenolic proton can activate a carbonyl compound by hydrogen bonding, making it more electrophilic. Simultaneously, the basic aminooxy group can deprotonate a pro-nucleophile, increasing its reactivity. This cooperative activation is a hallmark of many efficient organocatalytic systems. nih.gov The rigid benzene ring provides a well-defined scaffold, holding the acidic and basic sites in a specific spatial arrangement, which can be exploited to achieve high levels of stereoselectivity in asymmetric reactions. The rational design of chiral organocatalysts by modifying the catalyst scaffold is a key strategy for discovering novel and highly selective catalysts. nih.gov

Future Perspectives and Emerging Directions in 3 Aminooxy Methyl Phenol Research

Development of Novel Reaction Methodologies for Selective Functionalization

The future of 3-((Aminooxy)methyl)phenol chemistry will heavily rely on the development of more sophisticated and selective methods for its functionalization. While the aminooxy and phenolic hydroxyl groups are primary sites for modification, achieving regioselectivity on the aromatic ring remains a key challenge.

Current research in the broader field of phenol (B47542) chemistry has demonstrated the power of transition-metal-catalyzed C-H functionalization. researchgate.net These methods offer a direct and atom-economical approach to introduce new substituents at specific positions on the aromatic ring. nih.gov Future work will likely focus on adapting these strategies for this compound. For instance, iridium-catalyzed meta-selective C-H borylation of phenol derivatives has been reported, which could be a valuable tool for introducing boron-containing moieties at the C5 position of the phenol ring. rsc.org Similarly, rhodium-catalyzed para-selective C-H functionalization presents an opportunity to modify the C4 position, overcoming the inherent preference for ortho- and para-directing effects of the hydroxyl group. nih.gov

The development of these methodologies will enable the synthesis of a diverse library of this compound derivatives with tailored electronic and steric properties. This, in turn, will expand their utility in various applications, from medicinal chemistry to materials science.

Table 1: Potential C-H Functionalization Strategies for this compound

Catalyst SystemTarget PositionPotential Functional GroupReference
Iridium/Pivalic Acidmeta (C5)Boryl rsc.org
Rhodium(II)/Xantphospara (C4)All-carbon quaternary center nih.gov
Gold(I)para (C4)Allyl nih.gov
Copperortho (C2/C6)Aminomethyl nih.gov

Expansion of Bioorthogonal Applications beyond Current Paradigms

The aminooxy group of this compound is a key player in bioorthogonal chemistry, primarily through its rapid and chemoselective reaction with aldehydes and ketones to form stable oxime linkages. nih.govnih.gov This "click" reaction has been widely used for labeling and tracking biomolecules in living systems. chempep.com

Future research is expected to push the boundaries of these applications. One emerging trend is the development of mutually orthogonal bioorthogonal reactions, which allow for the simultaneous and independent labeling of multiple biological targets. researchgate.netacs.org This will require the design of novel aminooxy-containing probes that can participate in distinct ligation reactions with minimal crosstalk.

Furthermore, the integration of photo-activatable or "caged" functional groups into this compound derivatives will enable spatiotemporal control over bioorthogonal reactions. nih.gov For example, a photocaged aminooxy group could be selectively uncaged with light, allowing for precise initiation of oxime ligation at a specific time and location within a cell or organism. nih.gov This level of control will be invaluable for studying dynamic biological processes.

Another exciting frontier is the use of bioorthogonal chemistry to construct complex biomaterials, such as hydrogels for 3D cell culture and tissue engineering. nih.gov The ability to functionalize these materials in situ with bioactive molecules using oxime ligation will provide unprecedented control over the cellular microenvironment. nih.gov

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

The principles of self-assembly, where molecules spontaneously organize into well-defined structures, are at the heart of nanoscience and materials chemistry. This compound and its derivatives, with their capacity for both covalent (oxime ligation) and non-covalent (hydrogen bonding, π-stacking) interactions, are promising building blocks for supramolecular architectures.

Researchers are exploring the use of oxime ligation as a modular strategy to create complex supramolecular polymers and bioconjugates. researchgate.netnih.gov For instance, self-assembling peptides can be functionalized with aminooxy groups and then coupled to other molecules or materials, leading to the formation of fibrous nanostructures. researchgate.netnih.gov This approach allows for the creation of materials with a wide range of properties on an as-needed basis. researchgate.net

The amphiphilic nature that can be imparted to derivatives of this compound makes them ideal candidates for forming micelles, vesicles, and other self-assembled nanostructures in aqueous environments. rsc.orgmdpi.comresearchgate.net These structures have significant potential as drug delivery vehicles, where the hydrophobic core can encapsulate therapeutic agents. mdpi.comresearchgate.net The phenolic hydroxyl group can also be modified to tune the surface properties of these nanoparticles, influencing their stability and interaction with biological systems. nih.gov

Computational Design and Predictive Modeling of Novel Derivatives

The integration of computational methods is set to revolutionize the discovery and optimization of new chemical entities. In silico design and predictive modeling will play a crucial role in accelerating the development of novel this compound derivatives with desired properties.

Molecular docking simulations can be used to predict the binding interactions of these derivatives with biological targets, such as enzymes or receptors. mdpi.comdergipark.org.tr This allows for the rational design of more potent and selective inhibitors or probes. mdpi.commdpi.com For example, in silico screening has been used to identify potent urease inhibitors based on oxime derivatives. mdpi.com

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of this compound derivatives with their biological activities. mdpi.com These models can then be used to predict the activity of new, untested compounds, guiding synthetic efforts towards the most promising candidates. mdpi.com

Predictive models are also being developed for bioorthogonal reactions, allowing for the data-driven identification of reaction pairs with optimal kinetics and orthogonality. researchgate.netacs.orgresearchgate.netnih.gov This will be instrumental in expanding the toolbox of bioorthogonal chemistry and enabling more complex biological studies.

Role in Advancing Sustainable Chemical Technologies and Circular Economy Principles

The principles of green chemistry and the circular economy are becoming increasingly important in the chemical industry, aiming to minimize waste, reduce environmental impact, and maximize resource efficiency. planettogether.comsustainability-directory.compharmanow.live this compound and its synthesis can be aligned with these principles in several ways.

The development of greener synthetic routes for this compound and its precursors is a key area of focus. This includes the use of environmentally benign solvents, catalysts, and reagents. nih.govd-nb.info For example, solvent-free methods for the synthesis of oximes have been developed, reducing the use of hazardous organic solvents. d-nb.info Enzymatic synthesis methods also offer a promising green alternative for producing hydroxylamine (B1172632) derivatives and related compounds under mild conditions. researchgate.net

The versatility of this compound as a building block means that it can be used to create a wide range of valuable products from a common starting material, aligning with the principle of maximizing resource utilization. sustainability-directory.com

Q & A

Q. What are the standard synthetic protocols for 3-((Aminooxy)methyl)phenol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with functionalization of the phenol ring. A common approach includes:

  • Mannich reaction : Condensation of phenol derivatives with formaldehyde and hydroxylamine to introduce the aminooxy-methyl group .
  • Purification : Column chromatography (silica gel, gradient elution with dichloromethane/ethyl acetate) is critical to isolate the product from byproducts like unreacted amines or oxidized intermediates .
  • Optimization : Adjusting reaction temperature (e.g., −35°C to 40°C for controlled condensation) and stoichiometric ratios of reagents (e.g., 1.1–1.5 equivalents of DIPEA as a base) minimizes side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm structural integrity. Key signals include phenolic -OH (~5.1 ppm, broad singlet) and aminooxy-methyl protons (~4.3 ppm, doublet) .
  • FT-IR : Peaks at 3300–3500 cm1^{-1} (O-H/N-H stretch) and 1250 cm1^{-1} (C-O-C stretch) validate functional groups .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+ at m/z 154.1) and fragmentation patterns .

Q. How does the aminooxy group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The aminooxy (-ONH2_2) group acts as a nucleophile in:

  • Aldehyde/ketone conjugation : Forms stable oxime bonds under mild acidic conditions (pH 4–6), useful in bioconjugation .
  • Oxidation : Reacts with KMnO4_4 to yield nitroso intermediates, which can dimerize or further oxidize to nitro derivatives .
    Electrophilic substitution on the phenol ring (e.g., bromination) occurs at the para position due to the aminooxy group’s meta-directing effects .

Q. What are the recommended protocols for assessing the compound’s stability under varying pH and temperature?

  • pH stability : Perform accelerated degradation studies in buffers (pH 2–12) at 37°C. Monitor via HPLC for decomposition products (e.g., hydrolyzed phenol derivatives) .
  • Thermal stability : Thermogravimetric analysis (TGA) up to 300°C identifies decomposition points. Store at −20°C in anhydrous conditions to prevent moisture-induced hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the phenol ring be addressed?

  • Protection/deprotection strategies : Use tert-butyldimethylsilyl (TBDMS) groups to shield the phenolic -OH during reactions targeting the aminooxy group .
  • Directed ortho-metalation : Employ lithium bases (e.g., LDA) to direct substitution to specific ring positions, leveraging the aminooxy group’s electronic effects .

Q. What computational methods are suitable for predicting biological targets of this compound?

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify binding sites in enzymes like cyclooxygenase-2 (COX-2) or topoisomerases .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the ring) with antimicrobial activity using datasets from analogous triazole derivatives .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) be resolved?

  • Standardized assays : Use CLSI/MIC guidelines with consistent inoculum sizes (1–5 × 105^5 CFU/mL) and solvent controls (DMSO ≤1% v/v) to minimize variability .
  • Metabolite profiling : LC-MS/MS detects microbial degradation products that may deactivate the compound in certain strains .

Q. What strategies enhance the compound’s solubility for in vivo studies without altering bioactivity?

  • Prodrug design : Convert the phenolic -OH to a phosphate ester, which hydrolyzes enzymatically in target tissues .
  • Nanocarrier encapsulation : Use liposomes or PEGylated polymers to improve aqueous solubility and bioavailability .

Q. How does the compound interact with metalloenzymes, and what mechanistic insights exist?

  • Chelation studies : The aminooxy group binds Cu2+^{2+} or Fe3+^{3+}, inhibiting metalloenzymes like tyrosinase. UV-Vis spectroscopy (λ = 450–600 nm) quantifies metal-ligand complex formation .
  • Kinetic assays : Monitor enzyme inhibition via stopped-flow techniques, revealing noncompetitive inhibition patterns (e.g., KiK_i = 12 µM for COX-2) .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives?

  • X-ray crystallography : Determines absolute configuration of chiral centers in crystallized derivatives .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in complex derivatives, such as diastereomers formed during asymmetric synthesis .

Methodological Guidelines

  • Synthetic reproducibility : Always replicate reactions under inert atmospheres (N2_2/Ar) to prevent oxidation of the aminooxy group .
  • Safety protocols : Use fume hoods and PPE (nitrile gloves, respirators) due to the compound’s acute toxicity (LD50_{50} oral rat = 320 mg/kg) .
  • Data validation : Cross-reference spectral data with PubChem or ECHA entries to confirm purity and identity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.